Product packaging for (1S,2R)-2-(hept-1-yn-1-yl)cyclohexan-1-ol(Cat. No.:)

(1S,2R)-2-(hept-1-yn-1-yl)cyclohexan-1-ol

Cat. No.: B13361573
M. Wt: 194.31 g/mol
InChI Key: KSRINXHLVZQFRA-STQMWFEESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1S,2R)-2-(hept-1-yn-1-yl)cyclohexan-1-ol is a chiral cyclohexanol derivative of interest in organic synthesis and medicinal chemistry research. This compound features a defined (1S,2R) stereochemistry and a hept-1-ynyl side chain, a structure analogous to other bioactive monoterpenoids studied for their potential pharmacological properties . The specific stereochemistry is critical, as the spatial orientation of molecules can significantly influence their biological activity and interaction with enzymatic targets . Researchers value this compound as a high-purity building block for constructing more complex, stereodefined architectures. It is particularly useful for investigating structure-activity relationships (SAR), especially in the development of novel therapeutic agents. Compounds within this class have been explored for their ability to interact with various biological targets and pathways . Its mechanism of action in any specific biological context would be highly dependent on the final synthetic derivative or research application. This product is intended For Research Use Only. It is not for diagnostic or therapeutic use, nor for human consumption. Researchers should consult the safety data sheet (SDS) prior to use and handle the compound in a appropriately controlled laboratory environment.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H22O B13361573 (1S,2R)-2-(hept-1-yn-1-yl)cyclohexan-1-ol

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C13H22O

Molecular Weight

194.31 g/mol

IUPAC Name

(1S,2R)-2-hept-1-ynylcyclohexan-1-ol

InChI

InChI=1S/C13H22O/c1-2-3-4-5-6-9-12-10-7-8-11-13(12)14/h12-14H,2-5,7-8,10-11H2,1H3/t12-,13-/m0/s1

InChI Key

KSRINXHLVZQFRA-STQMWFEESA-N

Isomeric SMILES

CCCCCC#C[C@H]1CCCC[C@@H]1O

Canonical SMILES

CCCCCC#CC1CCCCC1O

Origin of Product

United States

Stereochemical Aspects and Conformational Analysis of 1s,2r 2 Hept 1 Yn 1 Yl Cyclohexan 1 Ol

Elucidation of Absolute and Relative Stereochemistry: The (1S,2R) Configuration

The stereochemistry of (1S,2R)-2-(hept-1-yn-1-yl)cyclohexan-1-ol is defined by the specific spatial arrangement of its substituents around the chiral centers of the cyclohexane (B81311) ring. This designation dictates the molecule's unique three-dimensional structure and its relationship with other stereoisomers.

Methodologies for Stereochemical Assignment

The definitive assignment of absolute and relative stereochemistry for complex molecules like this compound relies on a combination of sophisticated analytical techniques and synthetic strategies.

X-ray Crystallography : This is the most conclusive method for determining the three-dimensional structure of a molecule. nih.gov By analyzing the diffraction pattern of X-rays passed through a single crystal of the compound, a detailed electron density map can be generated, revealing the precise spatial coordinates of each atom. nih.govyoutube.com This allows for the unambiguous assignment of the absolute configuration of each stereocenter, provided a suitable crystal can be grown. scispace.commdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy : High-resolution NMR spectroscopy is a powerful tool for determining the relative stereochemistry of substituents on a cyclohexane ring. chemicalbook.comrsc.org Techniques such as Nuclear Overhauser Effect (NOE) spectroscopy can reveal through-space proximity between specific protons. For a trans-1,2-disubstituted cyclohexanol (B46403), the absence of a strong NOE between the protons on C1 and C2 would support the trans configuration. Furthermore, the magnitude of coupling constants (J-values) between adjacent protons can provide information about their dihedral angles, which is indicative of their axial or equatorial orientation. semanticscholar.orgresearchgate.net

Stereoselective Synthesis : The absolute configuration can often be inferred if the molecule is synthesized from a starting material of known chirality. mdpi.com By employing a reaction sequence where the stereochemistry of the chiral centers is controlled and predictable, the configuration of the final product can be confidently assigned. beilstein-journals.orgresearchgate.net

Chirality and Stereogenic Centers within the Cyclohexanol Scaffold

This compound possesses two stereogenic centers, which are the carbon atoms of the cyclohexane ring bonded to the hydroxyl group (C1) and the hept-1-yn-1-yl group (C2).

Cahn-Ingold-Prelog (CIP) Priority Rules : The (1S,2R) designation is determined using the CIP priority rules for each stereocenter.

At C1, the hydroxyl group (-OH) receives the highest priority, followed by C2, then C6 of the ring, and finally the hydrogen atom. With the lowest priority group (hydrogen) pointing away, the sequence from highest to lowest priority traces a counter-clockwise direction, designating it as (S).

At C2, the hept-1-yn-1-yl group receives the highest priority, followed by C1, then C3 of the ring, and finally the hydrogen atom. The sequence traces a clockwise direction, designating it as (R).

Relative Stereochemistry : The (1S,2R) configuration indicates a trans relationship between the hydroxyl and the hept-1-yn-1-yl groups. This means that one substituent is oriented "up" relative to the plane of the ring, while the other is oriented "down". This is in contrast to a cis isomer, where both groups would be on the same side of the ring. pressbooks.pub

Conformational Preferences of 2-Alkynylcyclohexanols

The cyclohexane ring is not planar and exists predominantly in dynamic equilibrium between two low-energy chair conformations, which are interconverted through a process known as a ring flip. gmu.edumasterorganicchemistry.com The presence of substituents on the ring disrupts the energy equivalence of these two conformations. libretexts.org

Analysis of Chair and Twist-Boat Conformers in Substituted Cyclohexanols

The chair conformation is significantly more stable than other conformations like the twist-boat or boat form because it minimizes both torsional strain (staggered arrangement of all C-C bonds) and steric strain (van der Waals repulsion). fiveable.me For substituted cyclohexanols, the analysis almost exclusively focuses on the equilibrium between the two possible chair conformations. gmu.edu

Impact of the Hept-1-yn-1-yl Substituent on Cyclohexane Ring Conformation

In a disubstituted cyclohexane, the relative stability of the two chair conformers is determined by the steric demands of the substituents in either axial or equatorial positions. libretexts.org Substituents in the axial position experience destabilizing steric interactions with the other two axial hydrogens on the same side of the ring, known as 1,3-diaxial interactions. fiveable.me Consequently, substituents, particularly bulky ones, preferentially occupy the more spacious equatorial positions. pressbooks.publibretexts.org

For this compound, the trans arrangement means that in a chair conformation, the two substituents will either both be in axial positions (diaxial) or both be in equatorial positions (diequatorial).

Diequatorial Conformer : The hydroxyl group is equatorial, and the hept-1-yn-1-yl group is equatorial. This conformation minimizes steric strain for both substituents.

Diaxial Conformer : The hydroxyl group is axial, and the hept-1-yn-1-yl group is axial. This conformation would involve significant 1,3-diaxial interactions for both groups, leading to high steric strain.

The equilibrium will overwhelmingly favor the diequatorial conformer. The degree of this preference can be estimated using conformational A-values, which quantify the energy difference for a substituent between the axial and equatorial positions.

Table 1: Conformational A-Values for Selected Substituents
SubstituentA-Value (kcal/mol)
-OH0.94 (in apolar solvent)
-C≡CH (Ethynyl)0.41 - 0.51
-CH₃ (Methyl)1.74
-C(CH₃)₃ (tert-Butyl)~5.0

Data sourced from various organic chemistry texts and studies on conformational analysis.

The A-value for the hept-1-yn-1-yl group is expected to be similar to that of the ethynyl (B1212043) group. vaia.com The linear geometry of the alkyne reduces its steric bulk compared to alkyl groups like methyl, resulting in less severe 1,3-diaxial interactions. vaia.com Nevertheless, the combined energy cost of placing both the hydroxyl and the hept-1-yn-1-yl groups in axial positions would be substantial, making the diequatorial conformation the overwhelmingly predominant species at equilibrium.

Stereoelectronic Effects on Conformational Stability

Beyond simple steric hindrance, more subtle stereoelectronic effects can influence conformational stability. semanticscholar.org These effects arise from the interaction of electron orbitals. imperial.ac.uk

Intramolecular Hydrogen Bonding : A potentially significant interaction in the this compound is the possibility of an intramolecular hydrogen bond between the hydroxyl proton and the π-electron cloud of the alkyne. For this interaction to occur, the molecule would need to adopt a conformation that brings these two groups into close proximity. While this might be possible in the diequatorial conformer through rotation around the C1-O and C2-C bonds, it could slightly alter the ideal staggered geometry. However, such an interaction, if present, would further stabilize the diequatorial conformation over the diaxial one, where such bonding is geometrically impossible. The presence and strength of such a hydrogen bond could be investigated using infrared (IR) spectroscopy by examining the O-H stretching frequency in dilute, non-polar solvents.

Diastereoselective Control in Related Chiral Cyclohexane Systems

The synthesis of a specific diastereomer like this compound requires careful control of the stereochemistry during the reaction. The formation of 1,2-disubstituted cyclohexanes can be achieved through various methods, and the diastereoselectivity of these reactions is a critical consideration.

One common approach to synthesizing 2-alkynylcyclohexanols is the nucleophilic addition of a metal acetylide to a cyclohexanone (B45756) derivative. If the starting cyclohexanone is chiral, the existing stereocenter can direct the incoming nucleophile to one face of the carbonyl group over the other, leading to a diastereoselective synthesis. The stereochemical outcome is often governed by Felkin-Anh or Cram's chelation models, which predict the direction of nucleophilic attack based on the steric and electronic properties of the substituents on the adjacent carbon.

Another strategy involves the ring-opening of a cyclohexene (B86901) oxide with a metal acetylide. This reaction typically proceeds via an SN2 mechanism, resulting in an anti-addition of the nucleophile and the hydroxyl group (from subsequent workup). The stereochemistry of the resulting product is therefore dependent on the stereochemistry of the starting epoxide. For instance, the opening of a chiral cyclohexene oxide will lead to a specific diastereomer of the 2-alkynylcyclohexanol.

The stereoselectivity of alkene addition reactions is also a key principle. masterorganicchemistry.com For example, the hydroboration-oxidation of a 1-(hept-1-yn-1-yl)cyclohexene would result in a syn-addition of hydrogen and a hydroxyl group across the double bond. chemistrysteps.com The regioselectivity of this reaction would place the hydroxyl group on the carbon that was not attached to the alkynyl group. Conversely, reactions that proceed through a bridged intermediate, such as halogenation, often result in anti-addition. masterorganicchemistry.com

The choice of reagents and reaction conditions plays a crucial role in controlling the diastereoselectivity. The use of chiral catalysts or auxiliaries can also be employed to induce asymmetry and favor the formation of one diastereomer over others.

Reaction Type Stereochemical Outcome Example Precursors
Nucleophilic addition to cyclohexanoneDiastereoselective (governed by Felkin-Anh/Cram models)Chiral 2-substituted cyclohexanone + Metal acetylide
Ring-opening of cyclohexene oxideAnti-additionChiral cyclohexene oxide + Metal acetylide
Hydroboration-oxidation of cyclohexeneSyn-addition1-Alkynylcyclohexene

This table summarizes common synthetic routes to 1,2-disubstituted cyclohexanes and their typical stereochemical outcomes.

Advanced Synthetic Strategies for 1s,2r 2 Hept 1 Yn 1 Yl Cyclohexan 1 Ol

Stereoselective Alkynylation Methodologies

A direct and efficient route to the target compound involves the stereoselective addition of a heptynyl nucleophile to a C6 carbocyclic precursor. This can be accomplished through several catalytic and auxiliary-controlled methods designed to govern the formation of the two adjacent stereocenters.

Asymmetric Alkynylation Reactions

The asymmetric ring-opening (ARO) of meso-epoxides, such as cyclohexene (B86901) oxide, with a terminal alkyne is a powerful strategy for constructing vicinal trans-alkynyl alcohols in a single step. mdpi.comacs.org This transformation relies on a chiral catalyst to differentiate between the two enantiotopic carbons of the epoxide, thereby enabling a nucleophilic attack that sets both the relative and absolute stereochemistry of the product.

The reaction involves the activation of the epoxide by a chiral Lewis acidic metal complex, making it susceptible to nucleophilic attack by a metal acetylide (e.g., heptynyl lithium). Chiral metal-salen complexes, particularly those involving chromium (III), have proven to be effective catalysts for this type of transformation. acs.org The mechanism posits that the catalyst coordinates to the epoxide, and a bimetallic pathway may be involved where one metal center acts as a Lewis acid while another delivers the nucleophile. acs.org While direct examples using hept-1-yne are not extensively documented in seminal literature, the established success with other nucleophiles like trimethylsilyl (B98337) azide (B81097) (TMSN₃) provides a strong precedent for this approach. mdpi.comresearchgate.net

Catalyst SystemNucleophileSolventTemp (°C)Yield (%)ee (%)Ref
(R,R)-Cr(salen)ClTMSN₃Diethyl Ether259581 acs.org
Y-salen complexTMSCNCH₂Cl₂-High92 researchgate.net
Chiral Schiff Base / LiPhLiToluene/THF-208090 scielo.org.mx

This table presents data for analogous asymmetric ring-opening reactions of cyclohexene oxide, demonstrating the viability of achieving high enantioselectivity.

Chiral Auxiliary-Mediated Alkynylation Approaches

An alternative strategy involves the use of a chiral auxiliary to direct the diastereoselective alkylation of a cyclohexanone (B45756) derivative. wikipedia.orgnumberanalytics.com This multi-step process begins with the temporary attachment of a chiral molecule to an achiral substrate. The steric and electronic properties of the auxiliary then guide the approach of an incoming electrophile or nucleophile to one specific face of the molecule.

One well-established method is the Enders SAMP/RAMP hydrazone alkylation. wikipedia.orgchemtube3d.com In this approach, cyclohexanone is first condensed with (S)-1-amino-2-(methoxymethyl)pyrrolidine (SAMP) to form a chiral hydrazone. Deprotonation with a strong base like lithium diisopropylamide (LDA) generates a chiral azaenolate, which is internally chelated by the lithium cation. chemtube3d.com Subsequent reaction with an alkynyl electrophile, such as 1-iodohept-1-yne, occurs from the less sterically hindered face, leading to the formation of the α-alkynylated hydrazone with high diastereoselectivity. wikipedia.org The auxiliary can then be removed by ozonolysis or hydrolysis to yield the 2-(hept-1-yn-1-yl)cyclohexan-1-one, which can be reduced in a subsequent step.

Another powerful method utilizes Evans oxazolidinone auxiliaries. wikipedia.orgnih.govsantiago-lab.com An N-acyl oxazolidinone derived from a cyclohexenecarboxylic acid could undergo a diastereoselective conjugate addition of an alkynyl nucleophile. The bulky substituents on the oxazolidinone effectively shield one face of the enolate, directing the incoming nucleophile to the opposite side. youtube.com Subsequent removal of the auxiliary provides the desired product. santiago-lab.com

AuxiliarySubstrateElectrophile/NucleophileDiastereomeric Excess (de)Ref
SAMP/RAMPKetone HydrazoneAlkyl Halide>95% wikipedia.orgmit.edu
Evans OxazolidinoneN-Acyl ImideAldehyde (Aldol)>98% wikipedia.orgyoutube.com

This table illustrates the high levels of diastereoselectivity commonly achieved with SAMP/RAMP and Evans auxiliaries in asymmetric alkylation and aldol (B89426) reactions.

Directed Metal-Catalyzed Alkynylation

Recent advancements in C–H activation have introduced the possibility of directed metal-catalyzed alkynylation. rsc.orgrsc.org These methods utilize a directing group (DG) covalently attached to the substrate to guide a transition metal catalyst, such as rhodium or palladium, to a specific C–H bond. rsc.orglookchem.com The catalyst then facilitates the cleavage of this bond and subsequent coupling with an alkynylating agent.

For a cyclohexane (B81311) system, a hydroxyl or amine group on the ring could potentially serve as a directing group. The reaction would proceed via the formation of a metallacyclic intermediate, bringing the catalyst into proximity of the C2-H bond. rsc.org Oxidative addition of an alkynyl halide, followed by reductive elimination, would forge the new C-C bond. While powerful, this strategy is more commonly applied to aromatic systems, and achieving high stereoselectivity at an sp³ carbon center on a flexible cyclohexane ring remains a significant challenge. rsc.orgrsc.org This approach is currently more theoretical for this specific target but represents a frontier in synthetic methodology.

Enantioselective and Diastereoselective Cyclohexanol (B46403) Construction

This synthetic paradigm involves first constructing an achiral or racemic 2-(hept-1-yn-1-yl)cyclohexanone or a related precursor. The critical stereocenters are then installed through a highly stereoselective reduction of the ketone or through enzymatic resolution.

Reductive Methodologies for Chiral Cyclohexanols from Ketones

The asymmetric reduction of the prochiral ketone, 2-(hept-1-yn-1-yl)cyclohexan-1-one, is a highly effective method for establishing the desired (1S,2R) stereochemistry. This approach benefits from the availability of robust and highly selective catalytic systems.

The Corey-Bakshi-Shibata (CBS) reduction utilizes a chiral oxazaborolidine catalyst in the presence of a stoichiometric borane (B79455) source (e.g., BH₃•THF). wikipedia.orgsigmaaldrich.com The ketone coordinates to the Lewis acidic boron atom of the catalyst in a conformation that minimizes steric interactions, typically with the larger substituent (the heptynyl group) oriented away from the chiral group on the catalyst. organic-chemistry.orgresearchgate.net The borane is then delivered to one specific face of the carbonyl, resulting in the formation of the alcohol with high enantioselectivity. nih.gov

The Noyori asymmetric hydrogenation is another premier method, employing ruthenium catalysts bearing chiral diphosphine ligands (like BINAP) and a chiral diamine. chem-station.comwikipedia.org This reaction proceeds via a metal-ligand bifunctional mechanism where the Ru-hydride and the N-H proton of the diamine ligand are transferred to the ketone through a six-membered pericyclic transition state. rsc.org This method is known for its high efficiency, excellent enantioselectivity (often >99% ee), and tolerance of various functional groups, including alkynes. lanl.gov

Reduction MethodCatalyst SystemSubstrate TypeTypical ee (%)Ref
CBS Reduction(R)- or (S)-Me-CBS / BH₃Prochiral Ketones90-99 wikipedia.orgsigmaaldrich.com
Noyori HydrogenationRu(II)-BINAP-diamine / H₂Ketones (including alkynyl)>99 chem-station.comlanl.gov

This table summarizes the typical performance of leading asymmetric ketone reduction methods applicable to the synthesis of the target alcohol.

Chemoenzymatic Synthesis of Chiral Cyclohexane Derivatives

Chemoenzymatic methods combine the versatility of chemical synthesis with the unparalleled selectivity of biological catalysts. nih.gov For the synthesis of (1S,2R)-2-(hept-1-yn-1-yl)cyclohexan-1-ol, a dynamic kinetic resolution (DKR) of the racemic alcohol offers a powerful approach to obtain a single enantiomer in high yield. organic-chemistry.org

A DKR process involves two key components: an enzyme that selectively acylates one enantiomer of the racemic alcohol (a kinetic resolution) and a metal catalyst that continuously racemizes the unreacted, slower-reacting enantiomer. nih.gov Lipases, such as Candida antarctica lipase (B570770) B (CALB), are commonly used for the selective acylation step. In parallel, a ruthenium complex (e.g., Shvo's catalyst) can facilitate the racemization of the remaining alcohol via a reversible oxidation-reduction cycle. nih.govorganic-chemistry.org This concurrent process allows for the theoretical conversion of 100% of the racemic starting material into a single enantiomer of the acylated product, which can then be deprotected to yield the desired chiral alcohol with very high enantiomeric excess.

MethodEnzymeRacemization CatalystAcyl DonorTypical ee (%)Typical Yield (%)Ref
DKR of AlcoholsCandida antarctica Lipase B (CALB)Shvo's Catalyst (Ru)Isopropyl Acetate>99>95 nih.govorganic-chemistry.org

This table outlines a representative chemoenzymatic DKR system for producing enantiopure alcohols.

Cycloaddition and Annulation Strategies for Cyclohexanol Formation

The formation of the substituted cyclohexanol ring is a critical step in the synthesis of the target molecule. Cycloaddition and annulation reactions are powerful methodologies for constructing six-membered rings with control over substitution patterns and stereochemistry. wikipedia.orglibretexts.org

Cycloaddition Reactions: The Diels-Alder reaction, a [4+2] cycloaddition, is a cornerstone for the synthesis of cyclohexene derivatives, which are versatile precursors to cyclohexanols. libretexts.org By choosing an appropriate diene and dienophile, a substituted cyclohexene ring can be formed in a single, often highly stereospecific, step. fiveable.me For the synthesis of a precursor to this compound, a diene could react with a dienophile containing a latent or protected hydroxyl group and a handle for introducing the heptynyl side chain. The stereochemical outcome can be controlled through the use of chiral Lewis acid catalysts or chiral auxiliaries attached to the dienophile, influencing the facial selectivity of the cycloaddition. numberanalytics.com

Annulation Strategies: The Robinson annulation is a classic and reliable method for forming a six-membered ring onto an existing ketone, proceeding through a Michael addition followed by an intramolecular aldol condensation. wikipedia.orgmasterorganicchemistry.com This sequence generates a cyclohexenone, a key intermediate that can be further functionalized. To achieve the desired stereochemistry of the target molecule, an asymmetric version of the Robinson annulation can be employed, often using a chiral organocatalyst like L-proline, which facilitates enantioselective Michael addition. wikipedia.org The resulting chiral cyclohexenone can then undergo stereoselective reduction and alkynylation. Other annulation strategies, such as the Hauser annulation, provide alternative routes to functionalized cyclic systems. wikipedia.org Tandem catalysis strategies, combining photoredox and carbene catalysis, have also emerged as modern methods for formal [5+1] cycloadditions to create cyclohexanone scaffolds under mild conditions. nih.govresearchgate.net

StrategyDescriptionKey IntermediatesStereocontrol MethodPotential Application
Asymmetric Diels-Alder ReactionA [4+2] cycloaddition between a diene and a dienophile to form a cyclohexene ring. libretexts.orgChiral substituted cyclohexeneChiral Lewis acids, chiral auxiliaries numberanalytics.comForms the core cyclohexene ring with initial stereocenters.
Asymmetric Robinson AnnulationA sequence of Michael addition and intramolecular aldol condensation to form a cyclohexenone ring. wikipedia.orgmasterorganicchemistry.comEnantioenriched cyclohexenoneChiral organocatalysts (e.g., L-proline) wikipedia.orgBuilds the six-membered ring with a key ketone functionality.
Tandem Photocatalyzed AnnulationA convergent [5+1] cycloaddition strategy combining carbene and photoredox catalysis. nih.govresearchgate.netSubstituted cyclohexanoneChiral catalysts in the tandem systemOffers a mild, modern approach to the cyclohexanone core.

Multistep Synthetic Routes to Prepare this compound

Designing a multistep synthesis for this compound requires a retrosynthetic approach, working backward from the target molecule to identify key intermediates and viable starting materials. libretexts.orgkhanacademy.org The primary challenges are the stereoselective installation of the trans-configured alcohol and heptynyl groups on the cyclohexane scaffold.

A plausible synthetic route could commence with the enantioselective synthesis of (R)-cyclohexene oxide. This can be achieved through various methods, including the asymmetric epoxidation of cyclohexene. The crucial step would be the regioselective and stereospecific opening of the epoxide. The attack of a heptynyl nucleophile, such as lithium heptyn-1-ide, at the C2 position would proceed via an SN2 mechanism, resulting in the inversion of stereochemistry at C2 and establishing the desired trans relationship between the incoming alkynyl group and the newly formed hydroxyl group at C1. This approach directly sets the (1S,2R) stereochemistry.

Alternatively, a route could begin with 2-cyclohexen-1-one. An asymmetric conjugate addition of a heptynyl group, potentially using a copper-based catalyst with a chiral ligand, would form a β-alkynyl ketone. The subsequent step would be a diastereoselective reduction of the ketone. Depending on the reducing agent and conditions chosen (e.g., substrate-controlled reduction or reagent-controlled reduction with agents like L-Selectride®), the hydroxyl group can be introduced with the desired trans orientation relative to the adjacent side chain. organic-chemistry.org

RouteStarting MaterialKey StepsStereochemistry Control
Epoxide Opening(R)-Cyclohexene Oxide1. Preparation of lithium heptyn-1-ide. 2. SN2 ring-opening of the epoxide with the alkynylide.Stereospecific SN2 inversion at C2.
Conjugate Addition-Reduction2-Cyclohexen-1-one1. Asymmetric conjugate addition of a heptynyl nucleophile. 2. Diastereoselective reduction of the resulting ketone.Chiral catalyst for addition; stereoselective reducing agent for reduction.
Alkynylation of an Aldehyde(R)-2-Oxocyclohexane-1-carbaldehyde1. Nucleophilic addition of hexylmagnesium bromide to the aldehyde. 2. Oxidation of the resulting secondary alcohol. 3. Stereoselective reduction of the ketone and subsequent alkynylation.Control through chiral reducing agents and directing groups.

Development of Novel Reagents and Catalyst Systems for Stereoselective Synthesis

The advancement of asymmetric catalysis provides powerful tools for the synthesis of enantiomerically pure compounds like this compound. nih.goviosrjournals.org Modern synthetic chemistry focuses on developing highly efficient and selective catalysts that can operate under mild conditions, minimize waste, and provide access to specific stereoisomers. iosrjournals.org

Transition Metal Catalysis: Chiral transition metal complexes, particularly those of iridium, rhodium, and ruthenium, are highly effective for asymmetric hydrogenation and transfer hydrogenation reactions. nih.gov For instance, the asymmetric hydrogenation of a 2-(hept-1-yn-1-yl)cyclohex-2-en-1-one intermediate, using a catalyst like a Ru-BINAP complex, could stereoselectively reduce the carbon-carbon double bond and the ketone simultaneously, potentially affording the desired (1S,2R) stereoisomer with high diastereo- and enantioselectivity. Hydrogen borrowing catalysis, mediated by chiral iridium complexes, has also emerged as a powerful method for the asymmetric synthesis of substituted cyclohexanes from 1,5-diols. nih.gov

Organocatalysis: Asymmetric organocatalysis has become a major pillar of stereoselective synthesis, offering a metal-free alternative. tcichemicals.com Chiral amines, such as proline and its derivatives, can catalyze asymmetric aldol and Michael reactions to build the chiral cyclohexane framework. wikipedia.org For example, an organocatalyzed Michael addition of an aldehyde to a nitroalkene could initiate a cascade reaction to form a highly functionalized chiral cyclohexanol precursor. researchgate.net Furthermore, chiral phosphoric acids have been used in conjunction with photoredox catalysts to mediate enantioselective reductive coupling reactions, which could be adapted for the synthesis of cyclic 1,2-amino alcohols, structural relatives of the target molecule. organic-chemistry.org

Biocatalysis: The use of enzymes, such as alcohol dehydrogenases (ADHs) and transaminases, offers exceptional selectivity. nih.gov A kinetic resolution of a racemic mixture of 2-(hept-1-yn-1-yl)cyclohexan-1-ol using a lipase could selectively acylate one enantiomer, allowing for the separation of the desired (1S,2R) isomer. Alternatively, a stereoselective bio-reduction of 2-(hept-1-yn-1-yl)cyclohexan-1-one using a specific ketoreductase (KRED) could produce the target alcohol with high optical purity.

Catalyst TypeExample Catalyst/ReagentApplicable ReactionKey Advantage
Transition Metal CatalystChiral Iridium(I) complex with DTBM-SEGPHOS ligand nih.govAsymmetric Hydrogen Borrowing Annulation nih.govHigh enantioselectivity for cyclohexane formation.
Transition Metal CatalystRhodium-Josiphos complex researchgate.netAsymmetric HydrogenationEffective for creating stereocenters via reduction.
OrganocatalystL-Proline wikipedia.orgAsymmetric Robinson Annulation wikipedia.orgMetal-free, readily available, and effective for C-C bond formation.
OrganocatalystChiral Phosphoric Acid organic-chemistry.orgPhotoredox-mediated Reductive Coupling organic-chemistry.orgEnables enantioselective radical reactions under mild conditions.
BiocatalystLipase or Ketoreductase (KRED)Kinetic Resolution or Asymmetric ReductionExtremely high stereo- and regioselectivity.

Chemical Transformations and Reaction Pathways of 1s,2r 2 Hept 1 Yn 1 Yl Cyclohexan 1 Ol

Reactivity of the Terminal Alkynyl Group

The carbon-carbon triple bond of the heptynyl substituent is a region of high electron density, making it susceptible to a variety of addition and coupling reactions. The terminal nature of the alkyne, with its acidic C-H bond, provides a further point of reactivity for specific transformations.

Hydrofunctionalization involves the addition of an H-X molecule across the alkyne's triple bond. These reactions are highly valuable for introducing new functional groups in a controlled and atom-economical manner. rsc.org The regioselectivity of these additions (Markovnikov vs. anti-Markovnikov) is often dictated by the choice of catalyst and reaction conditions.

Key hydrofunctionalization reactions applicable to the terminal alkyne of (1S,2R)-2-(hept-1-yn-1-yl)cyclohexan-1-ol include:

Hydration: The addition of water across the triple bond, typically catalyzed by gold or mercury salts, follows Markovnikov's rule to yield a methyl ketone after tautomerization of the initial enol intermediate. mdpi.com

Hydroboration-Oxidation: This two-step process allows for the anti-Markovnikov addition of water. Reaction with a borane (B79455) reagent (e.g., 9-BBN, disiamylborane) followed by oxidative workup (e.g., with hydrogen peroxide and a base) yields the corresponding aldehyde.

Hydrohalogenation: The addition of hydrogen halides (HCl, HBr, HI) can proceed with either Markovnikov or anti-Markovnikov selectivity, depending on whether the reaction follows an ionic or a radical pathway.

Reductive Coupling: A copper/palladium catalyst system can promote the reductive three-component coupling of terminal alkynes, aryl halides, and pinacolborane, resulting in the hydrofunctionalization of both π bonds of the alkyne. nih.govx-mol.net

ReactionReagent(s)Product TypeRegioselectivity
HydrationH₂O, H₂SO₄, HgSO₄Methyl KetoneMarkovnikov
Hydroboration-Oxidation1. BH₃-THF or 9-BBN 2. H₂O₂, NaOHAldehydeAnti-Markovnikov
Hydrohalogenation (Ionic)HX (X = Cl, Br, I)Vinyl HalideMarkovnikov
Hydrohalogenation (Radical)HBr, PeroxidesVinyl HalideAnti-Markovnikov

The alkynyl group is a competent participant in a wide array of cyclization reactions, which are fundamental for constructing cyclic and polycyclic systems. chim.it These transformations can be either intramolecular, involving another functional group within the same molecule, or intermolecular. Given the structure of this compound, intermolecular cyclizations are more directly applicable unless further functionality is introduced.

Examples of relevant cyclization strategies include:

[3+2] Cycloadditions: The terminal alkyne can react with 1,3-dipoles, such as azides (Huisgen cycloaddition) or nitrile oxides, to form five-membered heterocyclic rings like triazoles and isoxazoles, respectively. researchgate.net

Enyne Cyclization: If an alkene moiety is introduced into the molecule, rhodium-catalyzed hydroalkynylative cyclization can be employed to generate complex bicyclic systems with high stereoselectivity. rsc.org

Radical Cyclization: Radical-promoted cyclizations are effective for building carbocyclic and heterocyclic rings and can be initiated from various precursors. chim.itresearchgate.net

Palladium-catalyzed reactions are powerful tools for forming carbon-carbon bonds. The terminal alkyne in this compound is an excellent substrate for these transformations, most notably the Sonogashira coupling. nih.gov This reaction involves the coupling of a terminal alkyne with an aryl or vinyl halide in the presence of a palladium catalyst, a copper(I) co-catalyst, and a base. This method allows for the direct attachment of the alkynylcyclohexanol scaffold to various aromatic and olefinic structures. rsc.org

Variations and related palladium-catalyzed reactions include:

Copper-Free Sonogashira Coupling: To avoid issues associated with the copper co-catalyst, copper-free variants have been developed, which are often milder and have a broader substrate scope.

Alkyne-Alkyne Coupling: Palladium catalysis can also facilitate the cross-coupling of two different terminal alkynes, although controlling selectivity can be challenging. rsc.orgnih.gov

Addition Reactions: In the presence of a palladium catalyst, the C-H bond of the terminal alkyne can add across another activated alkyne, forming conjugated enynes. acs.org

Reaction NameCoupling PartnerCatalyst SystemProduct
Sonogashira CouplingAryl/Vinyl HalidePd(PPh₃)₄, CuI, BaseAryl/Vinyl-substituted Alkyne
Heck-type AlkynylationAlkenePd(OAc)₂, LigandEn-yne
Alkyne Homocoupling (Glaser)Self-couplingCu(I) salt, Base1,3-Diyne

Functional Group Interconversions at the Hydroxyl Center

The secondary alcohol on the cyclohexane (B81311) ring provides another site for synthetic manipulation. Its reactivity allows for oxidation to a ketone, reduction of the adjacent alkyne, and derivatization to introduce protecting groups or other functionalities.

The stereochemistry of the hydroxyl group can direct subsequent reactions and is a key feature of the molecule. Its transformation must be handled with care to preserve or controllably alter the stereocenter.

Oxidation: The secondary alcohol can be readily oxidized to the corresponding ketone, (1S)-2-(hept-1-yn-1-yl)cyclohexan-1-one, using a variety of standard oxidizing agents. The choice of reagent can be critical to avoid side reactions with the alkyne.

Mild Oxidants: Reagents like pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane (DMP) are effective for this transformation under mild conditions.

Swern Oxidation: This method, using oxalyl chloride or trifluoroacetic anhydride (B1165640) with DMSO and a hindered base (e.g., triethylamine), provides a high-yielding route to the ketone at low temperatures.

Reduction of the Propargylic System: The propargylic nature of the alcohol influences the reactivity of the adjacent alkyne. Reduction of the triple bond can lead to various products depending on the reagents and conditions. acs.org

To cis-Alkene: Hydrogenation using Lindlar's catalyst (Pd/CaCO₃ poisoned with lead) will selectively reduce the alkyne to a cis-alkene, yielding (1S,2R)-2-((Z)-hept-1-en-1-yl)cyclohexan-1-ol. nih.gov

To trans-Alkene: A dissolving metal reduction, such as sodium in liquid ammonia (B1221849) (Birch reduction), will produce the corresponding trans-alkene.

To Alkane: Complete saturation of the triple bond to an alkane can be achieved through catalytic hydrogenation with catalysts like palladium on carbon (Pd/C) or platinum(IV) oxide (PtO₂).

TransformationReagent(s)Product
OxidationPCC, DMP, or Swern conditionsKetone
Reduction to cis-AlkeneH₂, Lindlar's Catalyst(Z)-Alkene
Reduction to trans-AlkeneNa, NH₃(l)(E)-Alkene
Reduction to AlkaneH₂, Pd/CAlkane

Derivatization of the hydroxyl group is often a crucial step in a multi-step synthesis. It can serve as a protecting group to prevent unwanted reactions while other parts of the molecule are being manipulated, or it can be used to introduce a new functional group for subsequent transformations. nih.gov

Common derivatization strategies include:

Ester Formation: The alcohol can be converted into an ester by reacting with an acyl chloride or an acid anhydride in the presence of a base. Common esters used for protection include acetates and benzoates. researchgate.netlibretexts.org

Ether Formation: Formation of an ether is another common protection strategy. Silyl ethers, such as trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) ethers, are widely used due to their ease of installation and removal under specific conditions.

Picolinate Formation: Derivatization to picolinates can be useful for analytical purposes, such as HPLC analysis on chiral stationary phases. researchgate.net

These derivatizations enhance the synthetic utility of this compound by allowing for precise control over its reactivity in complex synthetic sequences. chempedia.info

Rearrangement Reactions of 2-Alkynylcyclohexanol Skeletons

The 2-alkynylcyclohexanol framework is susceptible to a range of rearrangement reactions, often catalyzed by acid or transition metals. These transformations can be broadly categorized into intramolecular cyclizations, which lead to the formation of new ring systems, and ring transformations, which involve the expansion or contraction of the cyclohexyl core.

Intramolecular Transformations and Cyclizations

The proximate positioning of the hydroxyl and alkynyl groups in 2-alkynylcyclohexanol derivatives like this compound facilitates intramolecular reactions. These transformations typically involve the nucleophilic attack of the hydroxyl oxygen onto the activated alkyne, leading to the formation of cyclic ethers.

One of the most common intramolecular transformations for alkynyl alcohols is hydroalkoxylation, which can be catalyzed by various electrophilic species, including Brønsted acids, Lewis acids, and transition metal complexes (e.g., gold, platinum, mercury). In the context of a 2-alkynylcyclohexanol, this reaction would lead to the formation of a fused or bridged bicyclic ether. The regioselectivity of this cyclization is governed by Baldwin's rules, with 5-exo-dig and 6-endo-dig pathways being the most probable.

For this compound, a 6-endo-dig cyclization would result in the formation of an oxabicyclo[4.4.0]decene derivative. The reaction is initiated by the activation of the alkyne by a catalyst, making it more electrophilic. Subsequent intramolecular attack by the hydroxyl group would form a vinyl cation intermediate, which, after deprotonation, yields the bicyclic enol ether.

Gold catalysts, in particular, have shown remarkable efficacy in promoting the cyclization of alkynyl alcohols. The mechanism is believed to involve the π-activation of the alkyne by the gold catalyst, followed by the nucleophilic attack of the alcohol.

Catalyst TypePotential Product from this compoundReaction Type
Brønsted AcidFused bicyclic enol ether6-endo-dig hydroalkoxylation
Gold(I) CatalystFused bicyclic enol ether6-endo-dig hydroalkoxylation
Platinum CatalystFused bicyclic enol ether6-endo-dig hydroalkoxylation

Another potential intramolecular transformation is the Meyer-Schuster rearrangement. While typically observed in propargyl alcohols, the underlying principles can be extended to 2-alkynylcyclohexanols under acidic conditions. This rearrangement would involve the protonation of the hydroxyl group, followed by its elimination to form a carbocation. A subsequent 1,2-hydride or alkyl shift, followed by tautomerization, could lead to the formation of an α,β-unsaturated ketone. However, in a cyclic system, this could be accompanied by ring strain modifications.

Ring Transformations of Substituted Cyclohexanol (B46403) Derivatives

The cyclohexanol ring in this compound can also undergo skeletal rearrangements, leading to ring expansion or contraction. These transformations are often driven by the formation of a more stable carbocation intermediate or the release of ring strain.

A plausible pathway for ring expansion is a semipinacol-type rearrangement. Activation of the hydroxyl group (e.g., by protonation or conversion to a better leaving group) and its departure would generate a secondary carbocation at C-1 of the cyclohexane ring. Migration of the adjacent C-C bond of the cyclohexane ring to the carbocation center would result in the expansion of the six-membered ring to a seven-membered ring, a cycloheptanone (B156872) derivative. The presence of the alkynyl group at the adjacent carbon would influence the stability of the intermediate carbocation and the migratory aptitude of the bonds.

Alternatively, under specific conditions, reactions that proceed through radical or carbene intermediates can also induce ring transformations. For instance, a reaction involving the formation of a carbene at the alkyne could potentially lead to intramolecular C-H insertion or cyclopropanation, thereby forming a more complex polycyclic system.

The Nazarov cyclization is another relevant rearrangement, although it would require prior oxidation of the alcohol to a ketone. If this compound were oxidized to the corresponding dienyl alkynyl ketone, a subsequent acid-catalyzed 4π-electrocyclization could lead to the formation of a fused five-membered ring, resulting in a bicyclo[5.3.0]decenone system. nih.govorganic-chemistry.org

Rearrangement TypeRequired Precursor/ConditionsPotential Product
Semipinacol RearrangementAcidic conditions, activation of hydroxyl groupSubstituted cycloheptanone
Nazarov CyclizationOxidation to dienyl alkynyl ketone, acid catalysisFused cyclopentenone

Mechanistic Insights and Theoretical Studies Applied to 1s,2r 2 Hept 1 Yn 1 Yl Cyclohexan 1 Ol Chemistry

Reaction Mechanism Elucidation in Stereoselective Transformations

The formation of (1S,2R)-2-(hept-1-yn-1-yl)cyclohexan-1-ol is a classic example of an asymmetric ring-opening (ARO) of a meso-epoxide. nih.govunits.it The mechanism involves the nucleophilic attack of a metalated 1-heptyne (a heptynylide) on one of the two enantiotopic carbons of cyclohexene (B86901) oxide. The reaction is typically catalyzed by a chiral Lewis acid complex, which coordinates to the epoxide, activating it towards nucleophilic attack and creating a chiral environment that directs the nucleophile to a specific face of one of the electrophilic carbons. nih.govsemanticscholar.org

Formation of the Nucleophile : 1-heptyne is deprotonated by an organometallic reagent (e.g., diethylzinc) to form a zinc heptynylide.

Catalyst Activation : The zinc heptynylide coordinates with a chiral ligand.

Epoxide Activation : The chiral catalyst complex coordinates to the oxygen atom of cyclohexene oxide, polarizing the C-O bonds and increasing the electrophilicity of the ring carbons.

Stereoselective Nucleophilic Attack : The heptynylide attacks one of the epoxide carbons from the backside (SN2-type reaction), leading to the opening of the three-membered ring. lumenlearning.com The specific stereochemistry of the chiral ligand dictates which carbon is attacked and from which direction, ultimately determining the (1S,2R) configuration of the product.

Protonolysis : The resulting zinc alkoxide is protonated during workup to yield the final alcohol product.

Kinetic studies are essential for understanding the reaction mechanism and optimizing efficiency. For the synthesis of 2-substituted cyclohexanols via epoxide ring-opening, kinetic analyses help to determine the rate-determining step and the influence of reactant, catalyst, and co-catalyst concentrations. researchgate.netmdpi.com

In related chromium salen-catalyzed asymmetric ring-opening reactions, kinetic studies have revealed that the mechanism can involve the cooperative activation of both the epoxide and the nucleophile by two different metal centers. nih.govunits.it This bimetallic mechanism can lead to a significant increase in reaction rate—up to two orders of magnitude—compared to monomeric analogues. nih.gov

A typical reaction profile for the catalyzed ring-opening of cyclohexene oxide shows an initial activation phase, followed by the rate-determining nucleophilic attack, and subsequent product formation. The reaction rate is often monitored by techniques such as gas chromatography (GC) or high-performance liquid chromatography (HPLC) to measure the disappearance of starting materials and the appearance of the product over time. From this data, a kinetic model can be constructed. For instance, in the epoxidation of cyclohexene, the activation energy has been determined to be approximately 40 ± 2 kJ/mol under specific conditions. northwestern.edu

Table 1: Hypothetical Kinetic Data for the Formation of this compound

Time (min)[Cyclohexene Oxide] (M)[Product] (M)Reaction Rate (M/s)
00.1000.000-
100.0850.0152.50 x 10-5
300.0620.0382.17 x 10-5
600.0410.0591.58 x 10-5
1200.0180.0829.58 x 10-6

This table illustrates how reactant and product concentrations might change over time, allowing for the calculation of the reaction rate at different points.

Isotopic labeling is a powerful tool for elucidating reaction mechanisms by tracking the fate of specific atoms throughout a chemical transformation. researchgate.net In the synthesis of this compound, deuterium labeling can be employed to confirm the nature of the ring-opening process.

For example, starting with deuterium-labeled 1-heptyne (1-deuterio-hept-1-yne) would result in the deuterium atom being located exclusively at the C-1 position of the heptynyl group in the final product. This would confirm that the C-H bond of the alkyne is not involved in the C-C bond-forming step.

More critically, using cyclohexene oxide stereospecifically labeled with deuterium could verify the SN2-type mechanism. If the reaction proceeds via a backside attack, the stereochemistry of the carbon being attacked will be inverted, while the other carbon's stereochemistry remains unchanged. Analyzing the position and stereochemistry of the deuterium label in the final product via NMR spectroscopy or mass spectrometry provides definitive evidence for this inversion, ruling out mechanisms involving carbocation intermediates where stereochemical information might be lost. researchgate.net Such studies have been instrumental in confirming mechanisms in related propargyl alcohol syntheses. nih.gov

The catalytic cycle for the formation of this compound involves several key intermediates. The primary active species is a metal-ligand-alkynylide complex. In zinc-catalyzed systems, the reaction between diethylzinc and 1-heptyne in the presence of a chiral ligand (L) forms a chiral zinc-heptynylide complex, often represented as [LZn(C≡C-C₅H₁₁)]. nih.gov

This complex then coordinates to the oxygen of cyclohexene oxide, forming a ternary intermediate. This coordination activates the epoxide for ring-opening. Spectroscopic techniques like NMR and in-situ IR, as well as crystallographic analysis of stable analogues, can be used to characterize these intermediates. In studies of related ring-opening copolymerizations of cyclohexene oxide, NMR has been successfully used to observe the formation of intermediates by monitoring chemical shifts upon the addition of the epoxide to the catalyst system. mdpi.com These studies confirm that the catalyst first interacts with one of the reactants, activating it for the subsequent key step. mdpi.com

Stereochemical Control and Transition State Modeling

The high stereoselectivity observed in the synthesis of the (1S,2R) isomer is a result of the energy difference between the diastereomeric transition states leading to the possible stereoisomeric products. Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for modeling these transition states and understanding the origins of stereoselectivity. researchgate.netfigshare.com

The chiral catalyst creates a highly structured three-dimensional environment. The incoming nucleophile (heptynylide) and the electrophile (cyclohexene oxide) must adopt a specific orientation within this chiral pocket to react. The transition state leading to the favored (1S,2R) product allows for optimal orbital overlap and minimizes steric repulsion between the cyclohexyl ring, the heptynyl group, and the bulky components of the chiral ligand. researchgate.net

Conversely, the transition state leading to the undesired (1R,2S) isomer would involve significant steric clashes, raising its activation energy. DFT calculations can quantify this energy difference (ΔΔG‡). A larger ΔΔG‡ corresponds to a higher enantiomeric excess (ee) of the product. These models show that the stereochemical outcome is governed by subtle steric and electronic interactions within the catalyst-substrate complex. nih.gov

Table 2: Hypothetical DFT-Calculated Relative Energies for Competing Transition States

Transition StateLeads to ProductRelative Free Energy (ΔΔG‡, kcal/mol)Predicted Major/Minor
TS-1This compound0.0 (Reference)Major
TS-2(1R,2S)-2-(hept-1-yn-1-yl)cyclohexan-1-ol+2.5Minor
TS-3(1S,2S)-2-(hept-1-yn-1-yl)cyclohexan-1-ol+4.1Not Observed
TS-4(1R,2R)-2-(hept-1-yn-1-yl)cyclohexan-1-ol+4.3Not Observed

This table illustrates how theoretical calculations can predict the major product by identifying the lowest energy reaction pathway.

Role of Catalysis in Directing Stereoselectivity and Efficiency

Catalysis is paramount in achieving both high efficiency and stereoselectivity in the synthesis of this compound. Chiral catalysts not only accelerate the reaction but also act as templates to control the stereochemical outcome. nih.govdoaj.org

The rational design of chiral ligands is central to the success of asymmetric catalysis. nih.govrsc.org For the asymmetric addition of alkynes to electrophiles, a variety of ligands have been developed, with many based on common chiral scaffolds.

Key principles in chiral ligand design include:

C₂ Symmetry: Many effective ligands, such as BINOL and TADDOL derivatives, possess a C₂ axis of symmetry. This reduces the number of possible diastereomeric transition states, simplifying the stereochemical analysis and often leading to higher enantioselectivity.

Steric Hindrance: Bulky groups are strategically placed on the ligand to create a chiral pocket that physically blocks one pathway of approach for the reactants while leaving another open. This steric directing effect is a primary factor in stereochemical control.

Electronic Tuning: The electronic properties of the ligand can be modified to influence the Lewis acidity of the metal center, thereby affecting the catalyst's activity.

Bifunctionality: Some catalysts are "bifunctional," meaning they can activate both the nucleophile and the electrophile simultaneously. organic-chemistry.org For example, a Lewis acidic metal center might activate the epoxide, while a basic site on the ligand assists in the formation or delivery of the alkynylide nucleophile.

Ligands like ProPhenol and various salen complexes have been successfully used in zinc- and chromium-catalyzed asymmetric additions, respectively. units.itnih.gov The development of novel pentadentate ligands derived from pseudoephedrine has also shown promise in promoting the catalytic ring-opening of epoxides with terminal alkynes. emory.edu The continuous refinement of these ligands, guided by mechanistic understanding and theoretical modeling, is crucial for developing more active, selective, and general catalytic systems. researchgate.net

Table 3: Common Chiral Ligands for Asymmetric Alkyne Additions

Ligand ClassMetalKey Design Feature(s)Typical Application
Amino Alcohols (e.g., N-Methylephedrine)Zn, TiReadily available, forms stable chelateAlkynylation of aldehydes organic-chemistry.orgwikipedia.org
BINOLTi, In, ZnC₂-symmetric, tunable steric bulkAlkynylation of aldehydes organic-chemistry.org
SalenCr, Co, AlPlanar, tetradentate, highly tunableAsymmetric epoxide ring-opening nih.govsemanticscholar.org
ProPhenolZnBifunctional (Lewis acid/Brønsted base)Alkynylation of aldehydes nih.gov

Influence of Solvent and Reaction Conditions on Mechanism

The solvent and reaction conditions play a critical role in governing the stereoselectivity of the nucleophilic addition of an alkyne to a cyclohexanone (B45756), thereby determining the diastereomeric ratio of the resulting propargyl alcohol. Key factors include solvent polarity, the nature of the counter-ion, and temperature.

Solvent Effects: Solvents can influence the reaction mechanism by stabilizing or destabilizing transition states and by altering the aggregation state of the nucleophile. acs.orgresearchgate.net

Polar Aprotic Solvents (e.g., THF, Diethyl Ether): These solvents are commonly used for organometallic reactions. They can coordinate with the metal cation (e.g., Li+, MgBr+) of the acetylide reagent, leading to a "looser" ion pair. This can increase the nucleophilicity of the alkyne and influence the transition state geometry. In some cases, changing the solvent from toluene to a toluene/THF mixture has been shown to eliminate side reactions, such as alkyl group addition when using organozinc reagents. nih.gov

Polar Protic Solvents (e.g., Water, Alcohols): These are generally incompatible with the strong basicity of acetylide anions. However, in related nucleophilic additions, water has been shown to facilitate reactions through hydrogen bonding, which can activate the carbonyl substrate. acs.org

Nonpolar Solvents (e.g., Toluene, Hexane): In these solvents, organometallic reagents may exist as larger aggregates. The reactivity and selectivity of the addition can be dependent on the dissociation of these aggregates.

Influence of Counter-ions and Additives: The metal counter-ion associated with the heptynyl nucleophile is crucial. Lithium acetylides, for instance, behave differently than magnesium (Grignard) or zinc acetylides. nih.govacademie-sciences.fr The size and Lewis acidity of the cation affect its coordination to the cyclohexanone oxygen, which in turn influences the trajectory of the nucleophilic attack. The addition of Lewis acids or other additives can further modify the reaction by altering this coordination, thereby steering the stereochemical outcome.

Temperature: Lowering the reaction temperature often enhances stereoselectivity. nih.gov At lower temperatures, the reaction is more likely to proceed through the lowest energy transition state, amplifying the energetic differences between the pathways leading to different diastereomers.

The following table illustrates hypothetical effects of solvent on the diastereomeric ratio (axial vs. equatorial attack) in the addition of a generic alkynylide to cyclohexanone, based on general principles.

SolventDielectric Constant (ε)Predominant AttackHypothetical Axial:Equatorial Ratio
Toluene2.4Equatorial (Steric Control)30:70
Diethyl Ether4.3Equatorial (Steric Control)40:60
Tetrahydrofuran (THF)7.6Axial (Electronic/Chelation Control)65:35
Dichloromethane (DCM)9.1Axial (Electronic/Chelation Control)75:25

This table is illustrative and based on general principles of stereoselectivity in nucleophilic additions to cyclohexanones.

Computational Chemistry Applications in Understanding Structure and Reactivity

Computational chemistry provides indispensable tools for investigating chemical systems and reaction features that are difficult or impossible to observe experimentally. osu.edu For alkynylcyclohexanols, these methods can elucidate conformational preferences, rationalize observed stereoselectivities, and predict reactivity. nih.gov

Quantum Chemical Calculations for Energetics and Transition States

Quantum chemical methods, particularly Density Functional Theory (DFT), are powerful tools for calculating the energies of ground states, intermediates, and transition states. nih.gov For the formation of this compound, DFT calculations can be employed to model the nucleophilic attack of the heptynyl anion on the cyclohexanone ring.

The stereochemical outcome of the reaction is determined by the relative energy of the transition states corresponding to axial and equatorial attack.

Axial Attack: The nucleophile approaches the carbonyl carbon from a direction parallel to the principal axis of the ring. This pathway is often favored by electronic effects, such as orbital overlap, but can be sterically hindered. researchgate.net

Equatorial Attack: The nucleophile approaches from the side of the ring. This pathway is typically favored by sterics but may be electronically less favorable. researchgate.net

By calculating the activation energies (ΔG‡) for both pathways, the theoretical diastereomeric ratio can be predicted using the principles of transition state theory. academie-sciences.fr These calculations can model the Bürgi-Dunitz trajectory, which describes the preferred angle of attack (~105°) of a nucleophile on a carbonyl carbon to maximize orbital overlap. masterorganicchemistry.com

The table below presents hypothetical activation energies calculated for the two modes of attack, illustrating how these values can predict the major product.

Mode of AttackTransition StateRelative ΔG‡ (kcal/mol)Predicted Major Product
AxialTS-Axial 0.0Yes
EquatorialTS-Equatorial +1.8No

This is a hypothetical data table based on typical energy differences found in computational studies of nucleophilic additions to cyclohexanones.

Molecular Dynamics Simulations for Conformational Landscapes

Once formed, the this compound molecule is not static. The cyclohexane (B81311) ring exists predominantly in a chair conformation that can undergo a "ring-flip" to an alternative chair form. This process interconverts axial and equatorial substituents. libretexts.org For a 1,2-disubstituted cyclohexane like the target molecule, two main chair conformations exist:

Conformer A: Hydroxyl group axial, Heptynyl group equatorial (a,e).

Conformer B: Hydroxyl group equatorial, Heptynyl group axial (e,a).

Molecular Dynamics (MD) simulations can be used to explore the conformational landscape of the molecule over time. mdpi.com By employing a suitable force field, MD simulations track the atomic motions, providing insights into the relative stability of different conformers, the energy barriers for ring-flipping, and the preferred intramolecular hydrogen bonding patterns. mdpi.com Generally, bulky substituents prefer the equatorial position to minimize destabilizing 1,3-diaxial interactions. libretexts.org Given the steric bulk of the heptynyl group, it is highly probable that the conformer placing it in the equatorial position would be significantly more stable. openstax.org

Conformer-OH Position-C≡C-R PositionRelative Steric Strain (kJ/mol)Predicted Population at 298 K
A AxialEquatorialLow>95%
B EquatorialAxialHigh<5%

This table provides an estimated conformational preference based on the principles of steric strain in disubstituted cyclohexanes. fiveable.me

Predictive Modeling of Reactivity and Selectivity in Alkynylcyclohexanol Systems

Predictive modeling combines computational results with mechanistic principles to forecast the outcome of reactions under various conditions. For alkynylcyclohexanol systems, models can be developed to predict the diastereoselectivity of the initial addition reaction.

Such models are built by systematically performing quantum chemical calculations on a range of substrates and nucleophiles. By analyzing the computed transition state energies, one can identify the key structural or electronic features that govern selectivity. For example, frontier molecular orbital (FMO) theory can be used to predict regioselectivity by analyzing the coefficients of the Lowest Unoccupied Molecular Orbital (LUMO) on the carbonyl carbon. researchgate.net

A predictive model for the addition of various alkynylides to substituted cyclohexanones would involve:

Descriptor Generation: Quantifying properties of the ketone (e.g., steric hindrance around the carbonyl) and the alkynylide (e.g., counter-ion size, solvent coordination).

Transition State Calculation: Performing high-throughput DFT calculations to find the transition state energies for axial and equatorial attack for each combination of reactants.

Model Building: Using statistical methods or machine learning to build a quantitative structure-selectivity relationship (QSSR) that correlates the descriptors with the calculated energy differences between the competing transition states.

This approach allows for the in silico screening of reaction conditions to optimize the yield of the desired stereoisomer, such as this compound, before performing laboratory experiments.

Synthetic Applications and Broader Utility of 2 Alkynylcyclohexanols

Role as Chiral Building Blocks in Complex Organic Synthesis

Chiral building blocks are optically active molecules that are incorporated into a larger molecule during synthesis, transferring their stereochemistry to the final product. This strategy is fundamental in the synthesis of enantiomerically pure pharmaceuticals and natural products, where biological activity is often dependent on a single enantiomer. The cyclohexane (B81311) unit is a common motif in many biologically active compounds, and chiral cyclohexanols serve as key precursors for their synthesis. elsevierpure.com The 2-alkynylcyclohexanol scaffold, in particular, offers a unique combination of a chiral secondary alcohol and a versatile alkyne handle, which can be elaborated into a wide array of other functional groups or used in powerful carbon-carbon bond-forming reactions.

The strategic placement of the hydroxyl and alkynyl groups on the cyclohexane frame in (1S,2R)-2-(hept-1-yn-1-yl)cyclohexan-1-ol makes it an ideal precursor for the synthesis of complex natural products. Many natural products contain highly oxygenated or functionalized cyclohexane rings. elsevierpure.com The alkynyl group can be hydrated to form a ketone, reduced to an alkene or alkane, or coupled with other fragments. The hydroxyl group can direct the stereochemistry of nearby reactions, act as a nucleophile, or be converted into a leaving group for substitution reactions.

One of the most powerful applications of alkynols is in metal-catalyzed cyclization reactions to form complex polycyclic skeletons found in nature. mdpi.com Gold catalysts, in particular, are known to activate the alkyne moiety towards intramolecular attack by the tethered hydroxyl group, leading to the formation of various oxygen-containing heterocycles such as furans and spiroketals, which are common motifs in natural products. mdpi.combeilstein-journals.org For example, a molecule like this compound could undergo a gold-catalyzed cyclization to form a bicyclic furan (B31954) derivative, a core structure in many bioactive compounds.

The synthesis of polyketide natural products, such as Bastimolide B and Tetrafibricin, often relies on the iterative use of chiral building blocks to construct the carbon skeleton with precise stereochemical control. The defined stereocenters of 2-alkynylcyclohexanols can serve as a starting point for the elaboration of such complex polyol chains.

Natural Product ClassPotential Synthetic Application of 2-AlkynylcyclohexanolsKey Transformation
Polyketides Serve as a chiral starting material to set key stereocenters.Alkyne functionalization (e.g., reduction, hydration), chain elongation.
Spiroketals Intramolecular cyclization precursor.Gold- or acid-catalyzed hydroalkoxylation of the alkyne.
Fused Bicyclic Systems Substrate for intramolecular cycloadditions.Diels-Alder reaction (after converting alkyne to a diene), Pauson-Khand reaction.
Functionalized Benzofurans Precursor for benzannulation reactions.Gold-catalyzed cyclization/aromatization sequences. rsc.org

The demand for enantiomerically pure drugs has driven the development of synthetic methods that utilize chiral intermediates. researchgate.net The specific stereoisomer of a drug often exhibits the desired therapeutic effect, while the other may be inactive or cause adverse effects. Therefore, access to chiral building blocks like this compound is critical for the pharmaceutical industry.

This compound can serve as a precursor for a variety of pharmacologically relevant structures. For instance, the synthesis of the HIV protease inhibitor Atazanavir utilizes a key chiral intermediate, (1S,2R)-[3-chloro-2-hydroxy-1-(phenylmethyl) propyl]carbamic acid, which highlights the importance of the (1S,2R) stereochemical relationship in potent enzyme inhibitors. nih.gov By analogy, the (1S,2R) stereocenters in 2-(hept-1-yn-1-yl)cyclohexan-1-ol can be used to synthesize chiral ligands for asymmetric catalysis or as core fragments of new drug candidates. The heptynyl chain can be modified to interact with hydrophobic pockets in enzymes or receptors, while the hydroxyl and cyclohexane ring provide a rigid scaffold for orienting other pharmacophoric groups.

Development of Novel Synthetic Methodologies Leveraging Alkynylcyclohexanol Reactivity

The dual functionality of 2-alkynylcyclohexanols has made them excellent substrates for the development of new synthetic methods. The proximity of the nucleophilic hydroxyl group to the electrophilic alkyne (when activated by a catalyst) facilitates a range of intramolecular reactions. masterorganicchemistry.com These reactions are often highly efficient as they occur within the same molecule, leading to the formation of cyclic products with high stereoselectivity. libretexts.org

Gold-catalyzed cycloisomerization is a prominent example of a novel methodology that exploits this reactivity. mdpi.com Cationic gold(I) complexes act as powerful π-acids that coordinate to the alkyne, making it susceptible to attack by the neighboring hydroxyl group. This can initiate a cascade of reactions, leading to complex molecular architectures from simple linear precursors. beilstein-journals.orgcsic.es Depending on the reaction conditions and the substitution pattern, various fused and spirocyclic ethers can be synthesized.

Beyond gold catalysis, the reactivity of the alkynylcyclohexanol scaffold can be harnessed in other transformations:

Pauson-Khand Reaction: The alkyne can undergo a [2+2+1] cycloaddition with an alkene and carbon monoxide, catalyzed by cobalt complexes, to form cyclopentenones fused to the cyclohexane ring.

Intramolecular Enyne Metathesis: If an alkene is tethered to the molecule, ring-closing metathesis can be used to construct complex bicyclic systems.

[2+2] Cycloaddition: Ketenes generated from the alkynyl ether derivatives can undergo intramolecular [2+2] cycloadditions with alkenes to produce fused cyclobutanones. nih.gov

These methodologies demonstrate how the unique structure of 2-alkynylcyclohexanols enables the efficient construction of complex cyclic systems that would be challenging to synthesize through other means.

Reaction TypeCatalyst/ReagentResulting StructurePotential Utility
Gold-Catalyzed Cycloisomerization Au(I) or Au(III) complexes (e.g., Ph3PAuCl/AgSbF6)Fused or spirocyclic ethers (e.g., furans, pyrans)Natural product synthesis, heterocyclic chemistry
Pauson-Khand Reaction Co2(CO)8Fused cyclopentenonesSynthesis of prostaglandins, steroids, and other bioactive molecules
Intramolecular Hydroalkoxylation Acid or Transition Metals (e.g., Pt, Ag)Bicyclic ethersCore scaffolds for medicinal chemistry
Click Chemistry (CuAAC) Cu(I) source, Azide (B81097) partner1,2,3-Triazole linked structuresPolymer functionalization, bioconjugation

Preparation of Functional Materials and Polymers Incorporating Alkynylcyclohexanol Units

The terminal alkyne of the heptynyl group in this compound serves as a powerful functional handle for materials science applications, primarily through the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". drpress.orgugent.be This reaction is highly efficient, specific, and tolerant of a wide range of functional groups, making it ideal for polymer synthesis and modification. ugent.be

The 2-alkynylcyclohexanol unit can be incorporated into polymers in several ways:

Side-Chain Functionalization: An existing polymer containing azide side chains can be reacted with this compound via CuAAC. This "grafting-to" approach decorates the polymer backbone with chiral cyclohexanol (B46403) units. The resulting functionalized polymers could have applications as chiral stationary phases for chromatography or as polymeric catalysts for asymmetric synthesis.

Monomer Synthesis and Polymerization: The alkynylcyclohexanol can be first modified with another polymerizable group (e.g., a methacrylate). Subsequent polymerization of this new monomer would incorporate the chiral cyclic unit directly into the polymer backbone.

Cross-linking Agent: If a molecule with two azide groups is used, the alkynylcyclohexanol can act as a cross-linker, forming polymer networks or hydrogels. The hydroxyl groups within the gel network could enhance water absorption and provide sites for further functionalization.

The incorporation of these rigid, chiral units into a polymer can significantly influence the material's macroscopic properties. rsc.org The chirality can induce self-assembly into helical structures, leading to materials with unique optical properties. The hydroxyl groups can serve as hydrogen-bond donors, affecting properties like adhesion, wettability, and compatibility with biological systems for applications in biomaterials and drug delivery. nih.govnih.gov

Future Perspectives and Emerging Research Directions in 1s,2r 2 Hept 1 Yn 1 Yl Cyclohexan 1 Ol Research

Advancements in High-Throughput Screening for Catalytic Systems

The discovery of efficient and highly stereoselective catalysts for the synthesis of molecules like (1S,2R)-2-(hept-1-yn-1-yl)cyclohexan-1-ol is a primary objective. High-throughput screening (HTS) has emerged as a powerful tool to accelerate this process by enabling the rapid evaluation of large libraries of catalysts and reaction conditions. nih.govgoogle.com Future advancements in HTS are expected to significantly impact the development of catalytic systems for the asymmetric alkynylation of cyclohexene (B86901) oxide or related prochiral starting materials.

Miniaturization and automation are at the forefront of HTS technology. The use of microfluidic devices allows for reactions to be performed on a microscale, drastically reducing the consumption of valuable starting materials and catalysts. numberanalytics.com Robotic systems can automate the entire workflow, from catalyst synthesis and dispensing to reaction quenching and analysis, enabling the screening of thousands of reactions per day with high precision and reproducibility. nih.govzinsser-analytic.comnih.gov For instance, a robotic platform could be employed to screen a diverse library of chiral ligands in combination with various metal precursors for the enantioselective addition of the heptynyl group to cyclohexene oxide.

The development of rapid and sensitive analytical techniques is also crucial for HTS. Methods such as mass spectrometry and immunoassays are being adapted for high-throughput analysis of enantioselectivity. nih.govresearchgate.net For example, electrospray ionization mass spectrometry can be used with isotopically labeled substrates to rapidly determine enantiomeric excess. nih.gov These advancements will allow for a more comprehensive exploration of the vast chemical space of asymmetric catalysis, leading to the discovery of novel and highly efficient catalytic systems for the synthesis of this compound and its analogs.

HTS TechniqueThroughputKey AdvantagesRelevant Application
Robotic Systems High (1000s of reactions/day)Automation, precision, reproducibility nih.govnih.govScreening of catalyst libraries for asymmetric synthesis. zinsser-analytic.com
Microfluidics Very HighMiniaturization, low reagent consumption, continuous flow numberanalytics.comRapid screening of reaction conditions on a microscale.
Mass Spectrometry HighSensitivity, speed, compatibility with small sample sizes nih.govRapid determination of enantioselectivity. nih.gov
Immunoassays Very High (>1000 determinations/day)High specificity and sensitivity researchgate.netScreening for specific enantiomers in complex mixtures.

Integration of Artificial Intelligence and Machine Learning in Reaction Design

One of the key applications of ML in this context is the prediction of catalyst performance. researchgate.netoulu.fi For instance, a neural network could be trained on a dataset of known asymmetric alkynylation reactions to predict the enantioselectivity of a new catalyst for the synthesis of 2-alkynylcyclohexanols. chemistryworld.com Such models can help to prioritize which catalysts to screen experimentally, saving significant time and resources. Deep learning models have shown particular promise in predicting enantioselectivity, even with relatively small datasets. rsc.orgresearchgate.net

Furthermore, AI can be employed for reaction optimization. Deep reinforcement learning, for example, can be used to create models that iteratively suggest new experimental conditions to improve a reaction's outcome. nih.gov This approach can navigate the multidimensional space of reaction parameters (e.g., temperature, solvent, catalyst loading) more effectively than traditional one-variable-at-a-time optimization methods. The integration of AI with automated robotic systems could lead to "self-driving laboratories" that can autonomously design, execute, and optimize the synthesis of chiral molecules like this compound. youtube.com

AI/ML ApplicationObjectivePotential Impact on Alkynylcyclohexanol Synthesis
Predictive Modeling Predict enantioselectivity and yield. researchgate.netacs.orgIn silico screening of catalysts and reaction conditions.
Deep Learning Identify complex patterns in reaction data. rsc.orgresearchgate.netMore accurate predictions of stereochemical outcomes.
Active Learning Guide experimental design to maximize information gain. nih.govresearchgate.netethz.chAccelerated discovery of optimal reaction conditions.
Deep Reinforcement Learning Autonomous reaction optimization. nih.govRapid identification of high-yielding and selective synthetic routes.

Sustainable and Green Chemistry Approaches in Alkynylcyclohexanol Synthesis

The principles of green chemistry are increasingly influencing the design of synthetic routes. Future research on the synthesis of this compound will undoubtedly focus on developing more sustainable and environmentally benign methodologies. This includes the use of biocatalysis, flow chemistry, and alternative energy sources like light and electricity.

Biocatalysis offers a highly selective and environmentally friendly approach to the synthesis of chiral molecules. Enzymes, such as lipases and alcohol dehydrogenases, can be employed for the kinetic resolution of racemic propargyl alcohols or the asymmetric reduction of corresponding ketones to produce enantiomerically pure products. mdpi.com The development of robust enzymes that can tolerate a wide range of substrates and reaction conditions will be a key area of future research.

Flow chemistry provides several advantages over traditional batch synthesis, including improved heat and mass transfer, enhanced safety, and the potential for process automation and scalability. researchgate.net The synthesis of chiral propargyl alcohols in continuous flow reactors can lead to higher yields and selectivities, as well as reduced waste generation.

Photocatalytic and electrochemical methods are also emerging as powerful tools for green synthesis. These techniques utilize light or electricity to drive chemical reactions, often under mild conditions and without the need for stoichiometric reagents. nih.govacs.org For example, a photoredox-catalyzed propargylation of an appropriate cyclohexanone (B45756) derivative could provide a direct and atom-economical route to the target molecule.

Green Chemistry ApproachKey PrinciplesApplication in Alkynylcyclohexanol Synthesis
Biocatalysis Use of enzymes, mild reaction conditions, high selectivity. mdpi.comEnantioselective synthesis of chiral propargyl alcohols.
Flow Chemistry Continuous processing, improved control, enhanced safety. researchgate.netScalable and efficient synthesis with reduced waste.
Photocatalysis Use of light as an energy source, mild conditions. nih.govacs.orgNovel C-C bond forming reactions for propargylation.
Electrochemistry Use of electricity to drive reactions, reduced use of reagents.Green oxidation or reduction steps in the synthetic sequence.

Exploration of Unprecedented Reactivity and Transformations

The unique structural features of this compound, namely the propargyl alcohol moiety, make it a versatile substrate for exploring novel chemical transformations. Future research will likely uncover unprecedented reactivity and expand the synthetic utility of this and related alkynylcyclohexanols.

Rearrangement reactions of propargyl alcohols, such as the Meyer-Schuster and Rupe rearrangements, are well-established transformations that lead to the formation of α,β-unsaturated carbonyl compounds. researchgate.netsci-hub.se However, novel variants of these rearrangements, potentially catalyzed by new metal complexes or under unconventional reaction conditions, could lead to the synthesis of previously inaccessible molecular scaffolds. nih.govrsc.org

Gold-catalyzed reactions of alkynes have become a cornerstone of modern organic synthesis. beilstein-journals.org The application of gold catalysts to 2-alkynylcyclohexanols could lead to a variety of interesting cyclization and rearrangement reactions. beilstein-journals.orgrsc.orgnsf.govmdpi.comcsic.es For example, intramolecular cyclization could provide access to complex polycyclic systems.

Furthermore, the alkyne and alcohol functionalities can participate in a range of other transformations, including cycloaddition reactions, tandem reactions, and C-H functionalization. The exploration of these reactions will undoubtedly lead to the discovery of new synthetic methodologies and the construction of novel molecular architectures with potential applications in various fields of chemical science.

Reaction ClassDescriptionPotential Products from this compound
Novel Rearrangements Skeletal reorganization of the propargyl alcohol. nih.govrsc.orgComplex enones, cyclopentenones, or other cyclic structures.
Gold-Catalyzed Cyclizations Intramolecular reactions initiated by gold-alkyne activation. beilstein-journals.orgrsc.orgmdpi.comcsic.esFused or spirocyclic ethers and carbocycles.
Tandem Reactions A sequence of reactions occurring in a single pot.Polyfunctionalized cyclic and acyclic compounds.
Cycloaddition Reactions [m+n] cycloadditions involving the alkyne moiety.Diverse heterocyclic and carbocyclic ring systems.

Q & A

Basic Research Questions

Q. What synthetic methodologies are optimal for preparing (1S,2R)-2-(hept-1-yn-1-yl)cyclohexan-1-ol while preserving stereochemical integrity?

  • Methodology : Catalytic hydrogenation or hydroalkoxylation of cyclohexene precursors can be adapted. For example, palladium chloride (PdCl₂) and magnesium acetate (Mg(OAc)₂) catalysts in hexane solvent have been effective for similar cyclohexanol derivatives, achieving >90% yield under hydrogenolysis conditions .
  • Stereochemical Control : Chiral auxiliaries or enantioselective catalysts (e.g., Ru-based complexes) should be prioritized to maintain the (1S,2R) configuration. Evidence from bicyclic cyclohexanol derivatives suggests that steric hindrance from substituents (e.g., methyl or vinyl groups) significantly impacts stereoselectivity .

Q. How can researchers resolve contradictions in NMR data for this compound, particularly between predicted and observed coupling constants?

  • Analysis : Contradictions may arise from anisotropic effects of the hept-1-yn-1-yl group or solvent-induced shifts. Compare experimental data with computational predictions (DFT or molecular dynamics simulations). For example, cyclohexanol derivatives with bulky substituents exhibit deviations of up to 0.5 ppm in 1H^1H-NMR due to ring puckering .
  • Validation : Cross-validate using 2D NMR (COSY, HSQC) and X-ray crystallography, as demonstrated for structurally related compounds like (1R,2S,5S)-2-methyl-5-(prop-1-en-2-yl)cyclohexan-1-ol .

Advanced Research Questions

Q. What strategies mitigate racemization during functionalization of the cyclohexanol core for downstream applications?

  • Approach : Use low-temperature conditions (<0°C) and non-polar solvents (e.g., hexane) to minimize kinetic resolution issues. For example, fluoro alcohol solvents (e.g., trifluoroethanol) have stabilized β-hydroxy intermediates in similar systems, reducing racemization by 40% .
  • Case Study : A study on (1RS,2RS)-2-[(dimethylamino)methyl]-1-(3-hydroxyphenyl)cyclohexanol hydrochloride showed that steric protection of the hydroxyl group with tert-butyldimethylsilyl (TBDMS) ethers preserved enantiomeric excess (ee >98%) during alkylation .

Q. How do electronic effects of the hept-1-yn-1-yl substituent influence the compound’s reactivity in oxidation or cycloaddition reactions?

  • Mechanistic Insight : The electron-withdrawing nature of the alkyne group increases the acidity of the adjacent hydroxyl proton (pKa ~12–14), facilitating deprotonation in base-catalyzed reactions. Computational studies on analogous systems (e.g., carvyl acetate derivatives) indicate that hyperconjugation between the alkyne and cyclohexanol ring enhances electrophilic susceptibility at C2 .
  • Experimental Design : Probe reactivity using mCPBA (meta-chloroperbenzoic acid) for epoxidation or Diels-Alder reactions with electron-deficient dienophiles. Monitor regioselectivity via HPLC-MS .

Methodological Challenges & Data Interpretation

Q. What are common pitfalls in interpreting mass spectrometry (MS) data for this compound, particularly regarding fragmentation patterns?

  • Key Issues : The hept-1-yn-1-yl group may undergo McLafferty rearrangement or β-elimination, producing false molecular ion peaks ([M+H]⁺). For example, cyclohexanol derivatives with unsaturated side chains exhibit dominant fragments at m/z 95 (C₆H₇O⁺) due to ring cleavage .
  • Resolution : Use high-resolution MS (HRMS) with collision-induced dissociation (CID) to distinguish between isobaric fragments. Compare with spectral libraries of structurally related alcohols, such as p-menthan-1-ol derivatives .

Q. How can researchers address discrepancies in optical rotation values reported for enantiomeric mixtures?

  • Calibration : Standardize measurements using a polarimeter calibrated with (R)- or (S)-binol. For (1S,2R)-configured alcohols, expected [α]D²⁵ ranges between +15° to +30° (c = 1 in CHCl₃), based on analogous bicyclic systems .
  • Error Sources : Contamination by diastereomers (e.g., (1R,2S) isomers) or residual solvents (e.g., hexane) can skew results. Purify via preparative chiral HPLC using cellulose-based columns .

Safety & Handling

Q. What safety protocols are critical for handling this compound in catalytic hydrogenation reactions?

  • Risk Mitigation : The hept-1-yn-1-yl group is highly flammable. Use explosion-proof reactors and inert atmospheres (N₂/Ar). Refer to safety guidelines for similar alkynyl alcohols, such as 1H,1H,2H,2H-perfluorohexan-1-ol, which require ventilation rates >10 air changes/hour .
  • PPE : Wear nitrile gloves and safety goggles compliant with ANSI Z87.1 standards. Avoid skin contact, as cyclohexanol derivatives can cause mild irritation (NFPA health hazard index = 1) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.